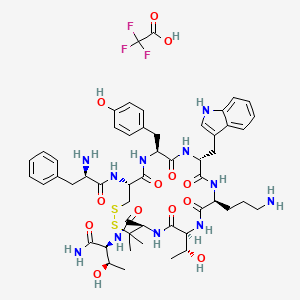

CTOP TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H68F3N11O13S2 |

|---|---|

Molecular Weight |

1176.3 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1 |

InChI Key |

BPLOKJUPZTYYLV-XQGGKHMTSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CTOP TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP, or D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a potent and highly selective competitive antagonist of the μ-opioid receptor (MOR). Supplied as a trifluoroacetate (TFA) salt, it is a critical pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the μ-opioid system. This document provides a comprehensive overview of the mechanism of action of CTOP, detailing its interaction with the μ-opioid receptor, its impact on downstream signaling pathways, and relevant experimental methodologies. A dedicated section addresses the important considerations related to the trifluoroacetic acid (TFA) counter-ion.

Core Mechanism of Action: Competitive Antagonism of the μ-Opioid Receptor

The primary mechanism of action of CTOP is its high-affinity, selective binding to the μ-opioid receptor, an inhibitory G protein-coupled receptor (GPCR). By competitively blocking the binding of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, DAMGO), CTOP prevents the conformational changes in the receptor required for signal transduction.

Physicochemical and Binding Properties of CTOP

| Property | Value | References |

| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ | [Vendor Data] |

| Molecular Weight | 1062.28 g/mol | [Vendor Data] |

| Ki (μ-opioid receptor) | 0.96 nM | [1] |

| Ki (δ-opioid receptor) | >10,000 nM | [1] |

| Selectivity | >10,000-fold for μ vs. δ | [1] |

Impact on Intracellular Signaling Pathways

Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular events. CTOP, by blocking this initial step, effectively inhibits these downstream signaling pathways.

G-Protein Coupling

The μ-opioid receptor primarily couples to the Gαi/o family of heterotrimeric G proteins.[2][3] Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various effector proteins. CTOP prevents this G-protein activation by stabilizing the inactive conformation of the receptor.

Adenylyl Cyclase and cAMP Pathway

The Gαi/o subunit, when activated by an agonist-bound μ-opioid receptor, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By preventing Gαi/o activation, CTOP blocks the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP levels. This can be experimentally observed by CTOP's ability to reverse the inhibitory effect of agonists like DAMGO on forskolin-stimulated cAMP accumulation.

References

CTOP Peptide: A Comprehensive Technical Guide to its Antagonist Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antagonist selectivity profile of the synthetic octapeptide, CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2). CTOP is a potent and highly selective antagonist of the μ-opioid receptor (MOR), making it a valuable pharmacological tool for studying the physiological and pathological roles of the MOR and for the development of novel therapeutics. This document details its binding affinities, experimental methodologies for its characterization, and its impact on downstream signaling pathways.

Core Data: Antagonist Selectivity Profile

The selectivity of CTOP is a cornerstone of its utility in research. The following table summarizes the quantitative data on its binding affinity (Ki) for the three classical opioid receptors: μ (mu), δ (delta), and κ (kappa). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand and is a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity.

| Opioid Receptor Subtype | CTOP Binding Affinity (Ki) [nM] | Selectivity Ratio (δ/μ) | Selectivity Ratio (κ/μ) |

| μ (mu) | 0.96[1] | - | - |

| δ (delta) | >10,000[1] | >10,417 | - |

| κ (kappa) | >10,000 (negligible affinity) | - | >10,417 |

Note: The Ki value for the kappa-opioid receptor is not consistently reported in the literature, indicating a negligible affinity at concentrations typically tested. The value is inferred to be greater than 10,000 nM based on its high selectivity for the μ-opioid receptor.

Key Experimental Protocols

The characterization of CTOP's antagonist selectivity profile relies on a suite of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of CTOP for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U-69,593 (for KOR).

-

CTOP peptide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with varying concentrations of CTOP and a constant amount of cell membrane preparation.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CTOP concentration. Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: GTPγS Binding and cAMP Accumulation

Functional assays measure the ability of an antagonist to block the agonist-induced activation of the receptor and its downstream signaling.

Objective: To assess the ability of CTOP to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the μ-opioid receptor.

-

μ-opioid receptor agonist (e.g., DAMGO).

-

CTOP peptide.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

Procedure:

-

Pre-incubation: Incubate cell membranes with varying concentrations of CTOP and a fixed concentration of agonist (e.g., DAMGO) in the presence of GDP.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the ability of CTOP to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Objective: To measure the ability of CTOP to block agonist-mediated inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the μ-opioid receptor.

-

μ-opioid receptor agonist (e.g., DAMGO).

-

CTOP peptide.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of CTOP.

-

Stimulation: Add a fixed concentration of agonist (e.g., DAMGO) in the presence of forsklin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes).

-

Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation by CTOP.

Mandatory Visualizations

CTOP Selectivity Profile

Caption: Binding affinity profile of CTOP for opioid receptors.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for characterizing an opioid receptor antagonist.

μ-Opioid Receptor Signaling Pathway

Caption: Simplified μ-opioid receptor downstream signaling pathways.

References

The Selective Mu-Opioid Receptor Antagonist CTOP TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective mu-opioid receptor (MOR) antagonist, CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 TFA). It includes a summary of its binding characteristics, detailed experimental protocols for receptor binding assays, and a visualization of the mu-opioid receptor signaling pathway.

Core Concepts: Understanding CTOP and the Mu-Opioid Receptor

The mu-opioid receptor is a G protein-coupled receptor (GPCR) that plays a central role in mediating the analgesic and addictive properties of opioids. CTOP is a potent and highly selective peptide antagonist for this receptor.[1] Its trifluoroacetate (TFA) salt is a common formulation for research purposes. Understanding the binding affinity of CTOP is crucial for its use as a pharmacological tool to study the physiological and pathological roles of the mu-opioid receptor system.

Quantitative Binding Affinity Data

The binding affinity of CTOP for the mu-opioid receptor has been characterized using radioligand binding assays. The following table summarizes key quantitative data from studies using rat brain membrane preparations.

| Parameter | Value | Radioligand Displaced | Comments | Reference |

| IC50 | 2.80 nM | [3H]naloxone | Demonstrates high affinity for opioid receptors. | [2] |

| Selectivity Ratio | 4,840 | [3H]naloxone vs. [3H]DPDPE | Indicates exceptional selectivity for mu- over delta-opioid receptors. | [2] |

| Kinetic Kd | 0.67 nM | [3H]CTOP | Determined from association and dissociation rates at 25°C. | [2] |

| Apparent Kd | 1.11 nM | [3H]CTOP | Determined from saturation experiments at 25°C. | [2] |

| Bmax | 136 ± 13 fmol/mg protein | [3H]CTOP | Represents the density of mu-opioid receptors in the rat brain membrane preparation. |

Experimental Protocols

A comprehensive understanding of the binding data requires a detailed knowledge of the experimental procedures employed. Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the mu-opioid receptor.

Radioligand Binding Assay Protocol

This protocol is based on the principle of measuring the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]DAMGO, a selective mu-opioid agonist) from the mu-opioid receptor.

1. Membrane Preparation:

-

Source: Rat brain tissue or cells stably expressing the recombinant human mu-opioid receptor.

-

Procedure:

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.

-

2. Competitive Binding Assay:

-

Materials:

-

Prepared cell membranes.

-

Radiolabeled ligand (e.g., [³H]DAMGO).

-

Unlabeled competitor (this compound) at various concentrations.

-

Assay buffer.

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B glass fiber filters).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add the following to each well in order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).

-

50 µL of the competitor (this compound) at various dilutions.

-

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mu-Opioid Receptor Signaling Pathway

The binding of an antagonist like CTOP to the mu-opioid receptor blocks the initiation of the downstream signaling cascade typically activated by an agonist. The following diagram illustrates the canonical G-protein dependent signaling pathway of the mu-opioid receptor.

The following diagram illustrates the typical workflow of a competitive radioligand binding assay.

References

CTOP TFA structure and chemical properties

An In-depth Technical Guide on the Structure and Chemical Properties of CTOP TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTOP, supplied as its trifluoroacetate (TFA) salt, is a potent and highly selective synthetic peptide antagonist of the μ-opioid receptor (MOR). Its rigid cyclic structure and specific amino acid sequence contribute to its high affinity and selectivity, making it an invaluable tool in opioid research. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It includes detailed tables of its physicochemical and pharmacological properties, protocols for its synthesis and binding analysis, and diagrams illustrating its interaction with the μ-opioid receptor signaling pathway.

Chemical Structure and Properties

CTOP is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂. The cyclic structure is formed by a disulfide bond between the Cysteine (Cys) at position 2 and the Penicillamine (Pen) at position 7. The presence of D-isomers of Phenylalanine and Tryptophan, along with the unnatural amino acid Penicillamine, contributes to its conformational rigidity and resistance to enzymatic degradation.

The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide. TFA is a strong acid commonly used as a counter-ion in peptide purification and is a precursor to many fluorinated compounds.[1]

Physicochemical Properties

The chemical properties of CTOP and its TFA salt are summarized in the table below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ (Disulfide bridge: Cys²-Pen⁷) | |

| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ (free base) | |

| Molecular Weight | 1062.28 g/mol (free base) | |

| CAS Number | 103429-31-8 | |

| Appearance | White solid | |

| Solubility | Soluble in water. For hydrophobic peptides, organic solvents like DMSO can be used. | |

| Purity | Typically ≥95% (HPLC) | |

| Melting Point | Not specified in the reviewed literature. |

Pharmacological Properties

CTOP is characterized by its high affinity and selectivity for the μ-opioid receptor.

| Parameter | Value | Receptor Type | Reference(s) |

| Kᵢ | 0.96 nM | μ-opioid receptor | |

| >10,000 nM | δ-opioid receptor | ||

| IC₅₀ | 2.8 nM | μ-opioid receptor |

Mechanism of Action and Signaling Pathway

CTOP functions as a competitive antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade typically initiated by endogenous or exogenous agonists like morphine.

The activation of the μ-opioid receptor by an agonist leads to the dissociation of the Gα and Gβγ subunits of the associated G-protein. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This collective action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, producing analgesic effects. CTOP prevents these events by occupying the receptor's binding site.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTOP

CTOP is synthesized using Fmoc-based solid-phase peptide synthesis. The general workflow is outlined below.

Methodology:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF) to allow for optimal diffusion of reagents.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.

-

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the CTOP sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Cyclization: The linear peptide is subjected to oxidative conditions (e.g., iodine in DMF) to facilitate the formation of the disulfide bond between Cys² and Pen⁷.

-

Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and then lyophilized to obtain the final this compound product.

Competitive Radioligand Binding Assay

The binding affinity (Kᵢ) of CTOP for the μ-opioid receptor is determined using a competitive binding assay. This assay measures the ability of CTOP to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Preparation of Reagents: A membrane preparation containing μ-opioid receptors, a radiolabeled agonist (e.g., [³H]DAMGO), and a series of dilutions of unlabeled CTOP are prepared in a suitable assay buffer.

-

Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of CTOP are incubated together to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of CTOP. The concentration of CTOP that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and K₋ of the radioligand.

Conclusion

This compound is a cornerstone research tool for investigating the μ-opioid receptor system. Its well-defined structure, high potency, and selectivity provide a reliable means to antagonize MOR function both in vitro and in vivo. The detailed chemical properties and experimental protocols provided in this guide are intended to support researchers in the effective application of this compound in the field of opioid pharmacology and drug development.

References

Unveiling the Role of CTOP TFA in Opioid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP TFA, the trifluoroacetate salt of the peptide D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a cornerstone tool in opioid pharmacology research. As a highly selective and potent antagonist of the mu (µ)-opioid receptor (MOR), this compound is instrumental in elucidating the physiological and pathophysiological roles of this critical receptor system. This technical guide provides an in-depth overview of this compound's applications in research, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1] Its activation triggers a cascade of intracellular events, leading to pain relief but also to undesirable side effects such as respiratory depression and dependence. The selective blockade of this receptor by antagonists like CTOP is crucial for dissecting its specific functions from those of the delta (δ) and kappa (κ) opioid receptors.

The trifluoroacetic acid (TFA) counter-ion is a common feature of synthetic peptides, including CTOP. It is utilized during the purification process and, while generally considered inert in most experimental contexts, researchers should be aware of its presence.

Data Presentation: The Pharmacological Profile of CTOP

The efficacy and selectivity of CTOP as a mu-opioid receptor antagonist are quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) of CTOP for the mu, delta, and kappa opioid receptors, and its selectivity ratios. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | CTOP Ki (nM) |

| Mu (µ) | 0.4 - 2.5 |

| Delta (δ) | 1000 - 5000 |

| Kappa (κ) | 3000 - 10000 |

Table 1: Binding Affinity of CTOP for Opioid Receptor Subtypes. This table presents the range of reported Ki values for CTOP at the mu, delta, and kappa opioid receptors, as determined by radioligand binding assays.

| Selectivity Ratio | Value |

| δ/µ | ~1250 - 4167 |

| κ/µ | ~2500 - 12500 |

Table 2: Receptor Selectivity of CTOP. This table illustrates the high selectivity of CTOP for the mu-opioid receptor over the delta and kappa subtypes. The selectivity ratio is calculated by dividing the Ki value for the delta or kappa receptor by the Ki value for the mu receptor.

Experimental Protocols

This compound is employed in a variety of experimental settings to investigate the function of the mu-opioid receptor. Below are detailed methodologies for key in vitro experiments.

Radioligand Binding Assay: Determining Binding Affinity and Selectivity

This assay directly measures the ability of CTOP to displace a radiolabeled ligand from the mu-opioid receptor.

Objective: To determine the Ki of CTOP for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

[³H]-DAMGO (a radiolabeled mu-opioid agonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled mu-opioid ligand (e.g., 10 µM naloxone).

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of CTOP (the concentration that inhibits 50% of the specific binding of [³H]-DAMGO).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay: Assessing Functional Antagonism

This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.

Objective: To determine the potency of CTOP in inhibiting agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the mu-opioid receptor

-

DAMGO (mu-opioid agonist)

-

This compound

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

96-well microplates and filtration apparatus

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.

-

Add a fixed concentration of DAMGO (typically its EC₈₀) to stimulate G-protein activation.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP (typically 10-100 µM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC50 value.

Forskolin-Stimulated cAMP Accumulation Assay: Measuring Downstream Signaling

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity.

Objective: To determine the functional antagonist activity of CTOP on a downstream signaling event.

Materials:

-

Whole cells expressing the mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)

-

DAMGO

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium and plates

Procedure:

-

Plate cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of DAMGO to the cells.

-

Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the percentage of reversal of DAMGO-induced inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine its potency.

Mandatory Visualization

Mu-Opioid Receptor Signaling Pathways

The following diagrams illustrate the canonical G-protein dependent signaling pathway of the mu-opioid receptor and the β-arrestin mediated pathway.

Caption: Canonical G-protein signaling pathway of the mu-opioid receptor and the antagonistic action of CTOP.

Caption: β-arrestin mediated signaling and receptor internalization pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki of CTOP.

Caption: Experimental workflow for a competitive radioligand binding assay with CTOP.

Conclusion

This compound remains an indispensable pharmacological tool for the selective antagonism of the mu-opioid receptor. Its high affinity and selectivity enable researchers to precisely investigate the role of this receptor in a multitude of physiological processes, from analgesia to addiction. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of opioid pharmacology. A thorough understanding of how to utilize this compound in well-designed experiments is essential for advancing our knowledge of the opioid system and for the development of safer and more effective therapeutics.

References

The Discovery and Development of CTOP TFA: A Technical Guide

An In-depth Examination of a Potent and Selective μ-Opioid Receptor Antagonist for Researchers and Drug Development Professionals

Abstract

CTOP TFA is the trifluoroacetate salt of CTOP, a potent and highly selective cyclic octapeptide antagonist of the μ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of CTOP. It includes detailed methodologies for key in vitro and in vivo assays, a summary of its binding and functional activity, and a description of its synthesis. The document also visualizes the molecular interactions and experimental workflows associated with CTOP research, offering a valuable resource for scientists and professionals in the fields of pharmacology and drug development.

Introduction

CTOP, with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂, is a somatostatin analog that has been identified as a powerful and specific antagonist for the μ-opioid receptor.[1] Its cyclic structure, formed by a disulfide bond between the cysteine and penicillamine residues, contributes to its high affinity and selectivity.[2] The trifluoroacetate (TFA) salt form of CTOP is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[3] CTOP's ability to selectively block the effects of μ-opioid agonists like morphine has made it an invaluable tool in opioid research, aiding in the elucidation of MOR function and the development of novel therapeutics.[1][4]

Mechanism of Action

CTOP exerts its pharmacological effects by competitively binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). As an antagonist, CTOP occupies the receptor's binding site without activating it, thereby preventing endogenous and exogenous agonists from inducing a downstream signaling cascade. The canonical signaling pathway of the μ-opioid receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this initial step, CTOP effectively prevents the modulation of ion channels and other downstream effectors that are responsible for the analgesic and euphoric effects of opioids.

Quantitative Data

The binding affinity and functional potency of CTOP have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Receptor/System | Reference |

| Ki | 0.96 nM | μ-opioid receptor | |

| Ki | >10,000 nM | δ-opioid receptor | |

| IC50 | 0.2 - 2.4 nM | [3H]CTOP binding in rat brain |

Table 1: In Vitro Binding Affinity of CTOP

| Assay | Effect | Species | Reference |

| Morphine-induced analgesia (Tail-flick test) | Dose-dependent antagonism | Mice | |

| Morphine-induced hypermotility | Antagonism | Mice |

Table 2: In Vivo Antagonistic Activity of CTOP

Experimental Protocols

Solid-Phase Peptide Synthesis of CTOP

The synthesis of CTOP is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent such as HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA). Monitor coupling completion with a qualitative test like the Kaiser test.

-

Cyclization: After assembling the linear peptide, perform on-resin cyclization by forming a disulfide bond between the Cys and Pen residues. This is typically achieved through oxidation, for example, with iodine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

In Vitro Radioligand Binding Assay

This assay measures the ability of CTOP to displace a radiolabeled ligand from the μ-opioid receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissue or cells expressing the μ-opioid receptor.

-

Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO or [³H]CTOP) and varying concentrations of CTOP.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of CTOP (the concentration that inhibits 50% of the radioligand binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Morphine Antagonism (Tail-Flick Test)

This assay assesses the ability of CTOP to block the analgesic effects of morphine in rodents.

Protocol:

-

Animal Acclimation: Acclimate mice to the testing environment.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn.

-

CTOP Administration: Administer CTOP via the desired route (e.g., intracerebroventricularly, i.c.v.).

-

Morphine Administration: After a predetermined time, administer morphine to induce analgesia.

-

Post-Treatment Measurement: Measure the tail-flick latency at various time points after morphine administration.

-

Data Analysis: Compare the tail-flick latencies of animals treated with morphine alone to those pre-treated with CTOP to determine the antagonistic effect.

Visualizations

Signaling Pathway

Caption: Antagonistic action of CTOP on the μ-opioid receptor signaling pathway.

Experimental Workflow

References

The Biological Activity of CTOP Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP, an acronym for D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a potent and highly selective peptide antagonist of the μ-opioid receptor (MOR).[1][2] Its high affinity and selectivity for the MOR have made it an invaluable pharmacological tool for investigating the physiological and pathological roles of the μ-opioid system.[3] This technical guide provides a comprehensive overview of the biological activity of CTOP, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its effects on signaling pathways.

Core Mechanism of Action

CTOP exerts its biological effects by competitively binding to the μ-opioid receptor, thereby preventing the binding and subsequent signaling of endogenous and exogenous MOR agonists. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that leads to analgesic and other physiological effects. By blocking this initial binding event, CTOP effectively inhibits the downstream signaling pathways.

Quantitative Pharmacological Data

The binding affinity and selectivity of CTOP for various opioid receptor subtypes have been quantified in numerous studies. The following table summarizes the key quantitative data for CTOP.

| Parameter | Receptor Subtype | Value | Species | Tissue/Cell Line | Reference |

| Ki | μ (mu) | 0.96 nM | Rat | Brain | |

| δ (delta) | >10,000 nM | Rat | Brain | ||

| κ (kappa) | No significant displacement at 10 μM | Mouse | HEK293 cells | ||

| Kd | μ (mu) | 0.16 nM (at 25°C) | Rat | Brain membranes | |

| μ (mu) | 0.41 nM (at 37°C) | Rat | Brain membranes | ||

| Bmax | μ (mu) | 94 fmol/mg protein (at 25°C) | Rat | Brain membranes | |

| μ (mu) | 81 fmol/mg protein (at 37°C) | Rat | Brain membranes |

Signaling Pathways

Activation of the μ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. CTOP, as a competitive antagonist, blocks these agonist-induced signaling events.

Experimental Workflows

The characterization of a μ-opioid receptor antagonist like CTOP typically follows a well-defined experimental workflow, progressing from in vitro to in vivo studies.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is a generalized procedure for determining the binding affinity (Ki) of CTOP for the μ-opioid receptor using a competition binding assay with a radiolabeled ligand (e.g., [³H]DAMGO).

1. Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing μ-opioid receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add the following to each well in a final volume of 250-500 µL:

-

50 µL of various concentrations of CTOP (or vehicle for total binding).

-

50 µL of a fixed concentration of the radioligand (e.g., [³H]DAMGO) at a concentration near its Kd.

-

150 µL of the membrane preparation.

-

-

For non-specific binding, add a high concentration of an unlabeled potent opioid agonist (e.g., 10 µM naloxone).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of CTOP.

-

Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general method to assess the functional antagonist activity of CTOP by measuring its ability to block agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Culture cells stably expressing the μ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of CTOP for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a μ-opioid agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay (e.g., HTRF or GloSensor).

3. Data Analysis:

-

Plot the measured cAMP levels against the log concentration of CTOP.

-

Determine the IC50 value, which represents the concentration of CTOP that reverses 50% of the agonist-induced inhibition of cAMP production.

-

This IC50 value provides a measure of the functional antagonist potency of CTOP.

In Vivo Tail-Flick Test

This protocol describes a common method to evaluate the ability of CTOP to antagonize morphine-induced analgesia in rodents.

1. Animal Handling and Acclimation:

-

Use male mice or rats and acclimate them to the testing environment and handling procedures to minimize stress.

-

Gently restrain the animal and position its tail over a radiant heat source.

2. Baseline Latency Measurement:

-

Measure the baseline tail-flick latency, which is the time it takes for the animal to flick its tail away from the heat source.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

3. Drug Administration:

-

Administer CTOP via the desired route (e.g., intracerebroventricularly, i.c.v.) at various doses.

-

After a specified pretreatment time, administer a standard dose of morphine (e.g., subcutaneously or intraperitoneally).

4. Post-Treatment Latency Measurement:

-

At various time points after morphine administration, measure the tail-flick latency again.

-

The increase in latency after morphine administration is indicative of its analgesic effect.

5. Data Analysis:

-

Compare the tail-flick latencies in animals treated with CTOP and morphine to those treated with morphine alone.

-

A dose-dependent reduction in the morphine-induced increase in tail-flick latency by CTOP demonstrates its antagonist activity in vivo. The results can be expressed as the percentage of maximal possible effect (%MPE).

Conclusion

CTOP is a cornerstone pharmacological tool for the study of the μ-opioid system. Its high potency and selectivity as a MOR antagonist have been extensively characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CTOP to further elucidate the complex roles of the μ-opioid receptor in health and disease, and for professionals in the field of drug development exploring novel therapeutic strategies targeting this critical receptor.

References

The Kinetics and Thermodynamics of CTOP Binding to the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its rigid cyclic structure confers high affinity and selectivity, making it an invaluable tool in opioid research. Understanding the kinetics and thermodynamics of its interaction with the MOR is crucial for elucidating the molecular mechanisms of opioid receptor function and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the binding kinetics and thermodynamics of CTOP with the MOR, including detailed experimental protocols and visualization of associated signaling pathways.

I. Receptor Binding Kinetics

The interaction between CTOP and the MOR is characterized by its binding affinity, which is a function of the rates of association and dissociation.

Quantitative Kinetic Data

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| K_d | 1.1 nM | Rat Brain | [³H]CTOP | [1] |

| B_max | 79.1 fmol/mg protein | Rat Brain | [³H]CTOP | [1] |

| IC_50 | 0.2 - 2.4 nM | Rat Brain | [³H]CTOP | [1] |

-

K_d (Equilibrium Dissociation Constant): Represents the concentration of CTOP at which 50% of the MORs are occupied at equilibrium. A lower K_d value indicates higher binding affinity.

-

B_max (Maximum Binding Capacity): Indicates the total number of binding sites for CTOP in the tissue preparation.

-

IC_50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. This value is dependent on the concentration of the radioligand used in the assay.

II. Receptor Binding Thermodynamics

The thermodynamic parameters of ligand binding, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the forces driving the interaction. While specific thermodynamic data for CTOP are limited, studies on the structurally similar octapeptide antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) offer valuable insights. The binding of CTAP to the cloned rat mu-opioid receptor has been shown to be endothermic and driven by a significant increase in entropy.[2]

Note: The following data is for CTAP and is used as a proxy for CTOP due to structural similarity. This should be considered when interpreting the results.

| Thermodynamic Parameter | Value (kcal/mol) | Driving Force | Reference |

| ΔH°' (Enthalpy Change) | > 0 (Endothermic) | Unfavorable | [2] |

| -TΔS°' (Entropic Contribution) | -13.08 to -18.57 | Favorable | |

| ΔG°' (Gibbs Free Energy Change) | -10.35 to -15.65 | Favorable |

-

ΔH°' (Enthalpy): A positive value indicates that the binding process absorbs heat from the surroundings, suggesting that the formation of non-covalent bonds between the ligand and receptor is energetically unfavorable.

-

-TΔS°' (Entropy): A large negative value (and thus a positive ΔS) indicates a significant increase in the disorder of the system upon binding. This is often attributed to the release of ordered water molecules from the binding pocket and the ligand itself, which is a major driving force for the binding of many high-affinity ligands.

-

ΔG°' (Gibbs Free Energy): The negative value indicates that the binding of CTAP to the MOR is a spontaneous process, driven by the large favorable entropic contribution that overcomes the unfavorable enthalpy change.

III. Experimental Protocols

A. [³H]CTOP Radioligand Binding Assay

This protocol describes a typical saturation binding experiment to determine the K_d and B_max of [³H]CTOP for the mu-opioid receptor in rat brain membranes.

Materials:

-

[³H]CTOP (specific activity ~30-60 Ci/mmol)

-

Rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Naloxone (for determination of non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up a series of assay tubes containing increasing concentrations of [³H]CTOP (e.g., 0.1 to 10 nM).

-

For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of unlabeled naloxone (e.g., 10 µM) to saturate the opioid receptors.

-

Add the membrane preparation (e.g., 100 µg of protein) to each tube.

-

Bring the final volume of each tube to 1 mL with assay buffer.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]CTOP concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to fit a one-site binding model (Michaelis-Menten equation) to determine the K_d and B_max.

-

B. Thermodynamic Analysis via Van't Hoff Plot

To determine the thermodynamic parameters, the radioligand binding assay is performed at several different temperatures (e.g., 0°C, 10°C, 25°C, and 37°C).

Methodology:

-

Perform saturation binding experiments as described above at a minimum of three different temperatures.

-

Determine the K_d value at each temperature.

-

Construct a Van't Hoff plot by plotting ln(K_d) versus 1/T (where T is the temperature in Kelvin).

-

The slope of the resulting linear regression is equal to ΔH°'/R, and the y-intercept is equal to -ΔS°'/R, where R is the gas constant (1.987 cal/mol·K).

-

Calculate ΔG°' at a specific temperature (e.g., 25°C or 298.15 K) using the equation: ΔG°' = ΔH°' - TΔS°'.

IV. Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As an antagonist, CTOP blocks these pathways by preventing agonist binding. The two primary signaling arms of the MOR are the G-protein pathway and the β-arrestin pathway.

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

Upon agonist binding, the MOR activates the inhibitory G-protein (G_i/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. CTOP prevents this cascade by blocking the initial agonist binding step.

Caption: Mu-Opioid Receptor β-Arrestin Signaling Pathway.

Agonist-bound MORs can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestin also mediates receptor internalization and can initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, CTOP prevents the initial conformational changes required for GRK phosphorylation and subsequent β-arrestin recruitment.

Experimental Workflow for Kinetic and Thermodynamic Analysis

Caption: Workflow for Kinetic and Thermodynamic Analysis.

This workflow outlines the key steps involved in determining the kinetic and thermodynamic parameters of CTOP binding to the mu-opioid receptor. It begins with the preparation of a suitable biological sample, followed by the execution of radioligand binding assays at various temperatures, and concludes with the data analysis to derive the relevant parameters.

V. Conclusion

CTOP is a high-affinity antagonist for the mu-opioid receptor. While detailed kinetic rate constants are not widely reported, its low nanomolar K_d value underscores its potent interaction with the receptor. Thermodynamic data from the related peptide CTAP suggest that the binding of these types of antagonists is an entropy-driven process, likely due to the displacement of ordered water molecules from the binding site. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers studying the interaction of CTOP and other ligands with the mu-opioid receptor. A thorough understanding of these fundamental binding characteristics is essential for the continued development of safer and more effective opioid-based therapeutics.

References

CTOP TFA: A Technical Guide to a Selective Mu-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP TFA (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 Trifluoroacetate salt) is a potent and highly selective competitive antagonist of the mu-opioid receptor (MOR).[1][2] As a cyclic octapeptide, its structure confers high affinity and specificity for the MOR, making it an invaluable tool in opioid research.[2] This technical guide provides a comprehensive overview of this compound, including its binding profile, functional antagonism, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to support researchers in pharmacology, neuroscience, and drug development in utilizing this compound for the investigation of MOR function and the development of novel therapeutics.

The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process. It is important for researchers to be aware that the TFA counterion can sometimes influence experimental outcomes, and appropriate controls should be considered.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for CTOP, highlighting its selectivity and antagonist potency.

Table 1: Opioid Receptor Binding Affinity of CTOP

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| Mu (μ) | CTOP | 0.96 | Rat Brain | [2] |

| Delta (δ) | CTOP | >10,000 | Rat Brain | [2] |

| Kappa (κ) | CTOP | Not Reported | - | - |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism of CTOP

| Assay Type | Agonist | Antagonist Parameter | Value | Species/Tissue | Reference |

| Tail-Withdrawal | Morphine | pA₂ | 8.9 | Rat |

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of antagonist potency.

Table 3: In Vivo Antagonist Activity of CTOP

| Model | Agonist | Effect | Route of Administration | Dose Range (nmol) | Species | Reference |

| Analgesia (Tail-flick) | Morphine | Dose-dependent antagonism | Intracerebroventricular (i.c.v.) | 0 - 0.5 | Mouse | |

| Hypermotility | Morphine | Dose-dependent antagonism | Intracerebroventricular (i.c.v.) | Not Specified | Mouse | |

| Morphine Dependence | - | Induced withdrawal hypothermia and weight loss | Intracerebroventricular (i.c.v.) | 0 - 2 | Mouse |

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the analgesic effects of opioids.

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflow for Characterizing CTOP

The characterization of a selective MOR antagonist like CTOP typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.

Caption: Experimental workflow for CTOP characterization.

Experimental Protocols

Radioligand Binding Assay for MOR Affinity (Competition Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of CTOP for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human or rodent mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a high-affinity MOR agonist) or [³H]Diprenorphine (a non-selective antagonist).

-

Test Compound: this compound dissolved in assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM Naloxone).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding).

-

50 µL of 10 µM Naloxone (for non-specific binding).

-

50 µL of varying concentrations of CTOP.

-

-

Add 50 µL of the radioligand (e.g., [³H]DAMGO at a final concentration close to its K_d value).

-

Add 100 µL of the membrane suspension to each well.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CTOP.

-

Determine the IC₅₀ value (the concentration of CTOP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

-

[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of CTOP to inhibit agonist-stimulated G-protein activation, a proximal event in MOR signaling.

-

Materials:

-

Receptor Source: Cell membranes expressing the MOR.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: DAMGO.

-

Antagonist: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate): 10 µM final concentration.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

-

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of varying concentrations of CTOP.

-

50 µL of the MOR agonist DAMGO (at a concentration that elicits ~80% of its maximal response, e.g., EC₈₀).

-

50 µL of membrane suspension (10-20 µg protein/well).

-

50 µL of GDP.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure radioactivity as described previously.

-

Data Analysis:

-

Subtract non-specific binding from all values.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of CTOP.

-

Determine the IC₅₀ value.

-

To determine the equilibrium dissociation constant (K_e) for the antagonist, perform a Schild analysis by generating agonist (DAMGO) concentration-response curves in the presence of several fixed concentrations of CTOP. The K_e can be calculated from the dose ratios.

-

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the downstream functional consequence of MOR activation, which is the inhibition of adenylyl cyclase activity.

-

Materials:

-

Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the MOR.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Agonist: Morphine or DAMGO.

-

Antagonist: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Cell Culture: Plate the MOR-expressing cells in 96- or 384-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of CTOP in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the MOR agonist (e.g., Morphine at its EC₈₀) along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the log concentration of CTOP.

-

Determine the IC₅₀ value for CTOP.

-

Similar to the GTPγS assay, a Schild analysis can be performed to determine the pA₂ value for CTOP by generating agonist dose-response curves in the presence of fixed antagonist concentrations.

-

-

Conclusion

This compound is a cornerstone research tool for the study of the mu-opioid receptor. Its high potency and selectivity allow for the precise dissection of MOR-mediated physiological and pathological processes. The data and protocols presented in this guide offer a framework for the effective use of this compound in both in vitro and in vivo experimental settings. A thorough understanding of its pharmacological properties and the appropriate application of the described methodologies will enable researchers to further elucidate the complex roles of the mu-opioid system and to advance the development of safer and more effective opioid-based therapies.

References

The Core Function of CTOP TFA: A Technical Guide for Researchers

An In-depth Examination of a Selective μ-Opioid Receptor Antagonist

CTOP TFA, a potent and highly selective peptide antagonist of the μ-opioid receptor, serves as a critical tool in opioid research and drug development. This guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The trifluoroacetate (TFA) salt form of CTOP is commonly used in research due to its stability and solubility.

Quantitative Data: Receptor Binding Affinity and Antagonist Potency

CTOP's pharmacological profile is distinguished by its high affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes. This selectivity is crucial for dissecting the specific roles of the μ-opioid system in physiological and pathological processes.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| μ (mu) | CTOP | 0.96 | Rat | [1] |

| δ (delta) | CTOP | >10,000 | Rat | [1] |

| κ (kappa) | CTOP | >10,000 | - | Inferred from selectivity data |

Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates CTOP's profound selectivity for the μ-opioid receptor.

The antagonist potency of CTOP is a measure of its ability to block the effects of an agonist at the μ-opioid receptor. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

| Parameter | Value | Assay System | Reference |

| pA2 | ~8.0 | Guinea Pig Ileum | [2] |

Note: A higher pA2 value indicates greater antagonist potency.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the canonical signaling pathways activated by endogenous or exogenous agonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The two primary pathways affected are the G-protein signaling cascade and the β-arrestin recruitment pathway.

Antagonism of G-Protein Signaling

Agonist binding to the μ-opioid receptor typically leads to the activation of inhibitory G-proteins (Gαi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. CTOP, by competitively binding to the receptor, prevents this G-protein activation and the subsequent downstream effects.

Inhibition of β-Arrestin Recruitment

The recruitment of β-arrestin to the μ-opioid receptor is another critical signaling event triggered by agonist binding. This process is involved in receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[3][4] CTOP's antagonism prevents the conformational changes in the receptor necessary for β-arrestin binding.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the μ-opioid receptor using a radiolabeled ligand such as [³H]DAMGO.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

[³H]DAMGO (radioligand)

-

This compound (competitor)

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of naloxone, e.g., 10 µM), and competitor binding (serial dilutions of this compound).

-

Add a fixed concentration of [³H]DAMGO to all wells (typically at a concentration close to its Kd).

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antagonism of Morphine-Induced Analgesia

This protocol describes how to assess the antagonist effect of this compound on morphine-induced analgesia in mice using the tail-flick test.

Materials:

-

Male mice (e.g., C57BL/6)

-

This compound

-

Morphine sulfate

-

Sterile saline (vehicle)

-

Tail-flick analgesia meter

-

Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

-

Acclimatize mice to the experimental room and handling for several days.

-

On the test day, determine the baseline tail-flick latency for each mouse. The latency is the time it takes for the mouse to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

-

Administer this compound or vehicle via i.c.v. injection. Doses can range from 0.1 to 1.0 nmol per mouse.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), administer morphine sulfate (e.g., 5-10 mg/kg, subcutaneous) or saline to the mice.

-

Measure the tail-flick latency at several time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the percent maximal possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the group that received this compound and the group that received vehicle to determine if this compound antagonized the analgesic effect of morphine.

Solution Preparation and Stability

CTOP is soluble in water. For in vitro experiments, this compound can be dissolved in sterile, deionized water or a suitable buffer to create a stock solution (e.g., 1 mM). This stock solution can then be further diluted to the desired working concentrations in the appropriate assay buffer. For in vivo studies, this compound should be dissolved in sterile saline for i.c.v. administration. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short-term storage.

Role in Drug Development

This compound's high selectivity for the μ-opioid receptor makes it an invaluable research tool for:

-

Target Validation: Confirming the involvement of the μ-opioid receptor in various physiological and disease processes.

-

Compound Screening: Serving as a reference antagonist in assays designed to identify new μ-opioid receptor agonists or antagonists.

-

Mechanism of Action Studies: Elucidating the specific downstream signaling pathways mediated by the μ-opioid receptor.

-

Behavioral Pharmacology: Investigating the role of the μ-opioid system in complex behaviors such as pain, reward, and addiction.

By providing a means to selectively block μ-opioid receptor function, this compound enables researchers to isolate and study the contributions of this receptor system with a high degree of precision, thereby accelerating the development of novel therapeutics with improved efficacy and safety profiles.

References